Cas no 869-50-1 (3-chloropropane-1,2-diyl diacetate)

3-chloropropane-1,2-diyl diacetate Propiedades químicas y físicas
Nombre e identificación
-
- 3-chloropropane-1,2-diyl diacetate
- 1,2-Ethanediol, 1-chloromethyl-, diacetate
- 3-Chloro-1,2-diacetoxypropane
- 1,2-bis-acetoyl-3-chloropropanediol
- 1,2-diacetoxy-3-chloropropane
- 1,2-Diacetoxy-3-chlor-propan
- 1-chloro-2,3-diacetoxypropane
- 3-chloro-1,2-propanediol
- 1,2-Propanediol, 3-chloro-, diacetate (7CI, 8CI, 9CI)
- (±)-1,2-Diacetoxy-3-chloropropane
- 1-Chloro-2,3-propanediol diacetate
- NSC 13880
- NSC 44718
- α-Chlorohydrin diacetate
- 1,2-diacetoxy-3-chloro-propane
- SCHEMBL4282945
- M3N2W05GUP
- 1,2-DIACETOXY-3-CHLOROPROPANE, (+/-)-
- 869-50-1
- AI3-32152
- Chlorodeoxyglycerol diacetate
- CHEMBL3276499
- 1, 3-chloro-, diacetate
- BRN 0879152
- Acetic acid, 3-chloropropylene ester
- NSC-13880
- UNII-M3N2W05GUP
- .alpha.-Chlorohydrin diacetate
- alpha-Chlorohydrin diacetate
- MFCD01698133
- 1-Chloromethyl-1,2-ethanediol diacetate
- 1,2-Propanediol, 3-chloro-, 1,2-diacetate
- Q27283445
- (2-acetoxy-3-chloro-propyl) acetate
- 1,2-Propanediol, 3-chloro-, diacetate
- NSC13880
- NSC-44718
- G64041
- NSC44718
- (2-acetyloxy-3-chloropropyl) acetate
- 1, 1-chloromethyl-, diacetate
- DTXSID601272894
- 3-Chloro-1,2-propanediol, diacetate
-
- Renchi: 1S/C7H11ClO4/c1-5(9)11-4-7(3-8)12-6(2)10/h7H,3-4H2,1-2H3
- Clave inchi: GTFUGSXMTMYKRG-UHFFFAOYSA-N
- Sonrisas: O=C(C)OCC(CCl)OC(C)=O
Atributos calculados
- Calidad precisa: 194.03500
- Masa isotópica única: 194.0345865g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 6
- Complejidad: 169
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 52.6Ų
- Xlogp3: 1
Propiedades experimentales
- Denso: 1.1990
- Punto de ebullición: 279.11°C (rough estimate)
- índice de refracción: 1.4407 (estimate)
- PSA: 52.60000
- Logp: 0.72000
3-chloropropane-1,2-diyl diacetate Información de Seguridad
3-chloropropane-1,2-diyl diacetate Datos Aduaneros
- Código HS:2915390090
- Datos Aduaneros:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
3-chloropropane-1,2-diyl diacetate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2043022-100mg |
3-Chloropropane-1,2-diyl diacetate |
869-50-1 | 100mg |
¥364.00 | 2024-04-27 | ||
abcr | AB593852-250mg |
3-Chloropropane-1,2-diyl diacetate; . |
869-50-1 | 250mg |
€135.50 | 2024-07-19 | ||
1PlusChem | 1P01OZFB-5g |
1,2-Propanediol, 3-chloro-, 1,2-diacetate |
869-50-1 | 95% | 5g |
$485.00 | 2024-04-21 | |
abcr | AB593852-1g |
3-Chloropropane-1,2-diyl diacetate; . |
869-50-1 | 1g |
€254.70 | 2024-07-19 | ||
1PlusChem | 1P01OZFB-250mg |
1,2-Propanediol, 3-chloro-, 1,2-diacetate |
869-50-1 | 95% | 250mg |
$51.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2043022-5g |
3-Chloropropane-1,2-diyl diacetate |
869-50-1 | 5g |
¥5443.00 | 2024-04-27 | ||
1PlusChem | 1P01OZFB-1g |
1,2-Propanediol, 3-chloro-, 1,2-diacetate |
869-50-1 | 95% | 1g |
$131.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2043022-250mg |
3-Chloropropane-1,2-diyl diacetate |
869-50-1 | 250mg |
¥538.00 | 2024-04-27 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2043022-1g |
3-Chloropropane-1,2-diyl diacetate |
869-50-1 | 1g |
¥1165.00 | 2024-04-27 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2043022-25g |
3-Chloropropane-1,2-diyl diacetate |
869-50-1 | 25g |
¥24260.00 | 2024-04-27 |
3-chloropropane-1,2-diyl diacetate Métodos de producción
Métodos de producción 1
Métodos de producción 2
Métodos de producción 3
Métodos de producción 4
Métodos de producción 5
Métodos de producción 6
Métodos de producción 7
Métodos de producción 8
Métodos de producción 9
1.2 rt
Métodos de producción 10
3-chloropropane-1,2-diyl diacetate Raw materials
3-chloropropane-1,2-diyl diacetate Preparation Products
3-chloropropane-1,2-diyl diacetate Literatura relevante
-
1. 932. Novel reactions of some α-acyloxy-acid halides. Part II. Some further examplesA. R. Mattocks J. Chem. Soc. 1964 4840
869-50-1 (3-chloropropane-1,2-diyl diacetate) Productos relacionados
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
